5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-19(2)11-27-15-8-6-13(10-14(15)22(3)18(19)23)21-28(24,25)17-9-12(20)5-7-16(17)26-4/h5-10,21H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBBSSAAEDGHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzamide derivatives and is characterized by the following structural features:
- Chloro and Methoxy Substituents : These groups enhance the compound's lipophilicity and influence its interaction with biological targets.
- Tetrahydrobenzo[b][1,4]oxazepin Core : This ring structure is significant for its biological activity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 388.8 g/mol |
| CAS Number | 921867-71-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanism includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Binding : It may bind to neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest potential efficacy in treating depressive disorders by modulating neurotransmitter systems.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
Toxicology and Safety Profile
While the therapeutic potential is notable, understanding the safety profile is crucial. Toxicological assessments indicate that:
- The compound has a moderate toxicity profile in animal models.
- Further studies are needed to determine long-term effects and safe dosage ranges.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
However, insights can be drawn from general trends in sulfonamide chemistry and related heterocyclic systems. Below is a comparative analysis based on hypothetical analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity: The target compound’s benzo-oxazepine scaffold is more complex than the triterpenoid (Zygocaperoside) or flavonoid (Isorhamnetin) frameworks in . This complexity may influence bioavailability or target selectivity.
Data Limitations : The evidence lacks physicochemical or biological data for the target compound, precluding direct comparisons with analogs like Zygocaperoside, which has documented antifungal activity .
Research Findings and Data Gaps
Spectroscopic Characterization :
While provides NMR and UV data for Zygocaperoside and Isorhamnetin-3-O-glycoside (Tables 1 and 2 in ), analogous data for the target compound are absent. For example:
- 1H-NMR: Zygocaperoside exhibits signals for methyl groups (δ 0.8–1.5 ppm) and anomeric protons (δ 4.3–5.5 ppm), whereas the target compound’s methyl and methoxy groups would likely resonate at δ 1.2–3.5 ppm.
- 13C-NMR : The benzo-oxazepine carbonyl (C=O) in the target compound would appear near δ 170–180 ppm, similar to ketones in other heterocycles.
Toxics Release Inventory (TRI) Considerations :
and highlight reporting discrepancies for manganese, zinc, and lead compounds . While unrelated to the target compound, these underscore the importance of accurate chemical data reporting—a critical factor for regulatory compliance in pharmaceutical or industrial applications.
Q & A
Q. What strategies can validate synergistic effects between this compound and existing therapeutics (e.g., in oncology)?
- Methodology : Use isobolographic analysis to quantify synergy in combination studies. Perform transcriptomic profiling (RNA-seq) to identify pathway crosstalk. Validate findings in patient-derived xenograft (PDX) models with dual-agent dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
